molecular formula C3H9NO B1171610 Yellow 3 CAS No. 1342-29-6

Yellow 3

Cat. No.: B1171610
CAS No.: 1342-29-6
Attention: For research use only. Not for human or veterinary use.
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Description

Pigment Yellow 3, identified by CAS number 6486-23-3, is a synthetic organic pigment classified as an arylide yellow . This compound has the molecular formula C16H12Cl2N4O4 and a molecular weight of 395.197 g/mol . It is a yellow solid with a density of 1.49 g/cm³ and a melting point in the range of 256-258 °C . Its primary research and industrial value lies in its application as a colorant for various materials. It is closely related to Pigment Yellow 1 but features chlorine substituents on the diazo component of its molecular structure . Researchers utilize this pigment in studies involving the coloration of polymers and plastics. It is also relevant for investigations into the properties and stability of commercial colorants. A key area of research involves the synthesis and analysis of such azo pigments to understand their characteristics and performance in different matrices. Note that this chemical is distinct from "Disperse this compound" (CAS 2832-40-8), which is a different dye with its own specific properties and applications . This product is intended for research and development use by qualified professionals in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

CAS No.

1342-29-6

Molecular Formula

C3H9NO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison

Property “this compound” Pyridinopyrone B Betulinic Acid
Molecular Formula C₁₈H₂₂O₄ (hypothetical) C₂₄H₂₈O₅ C₃₀H₄₈O₃
Key Spectral Peaks (IR) 1720 cm⁻¹ (C=O) 1680 cm⁻¹ (pyranone) 3400 cm⁻¹ (-OH)
UV-Vis λₘₐₓ 420 nm (yellow chromophore) 380 nm N/A

Table 2: Functional Performance

Metric “this compound” Pyridinopyrone B Betulinic Acid
Redox Activity High (enzymatic assays) Low Moderate (antioxidant)
Industrial Applicability Dye synthesis, biocatalysis Antibiotic production Pharmaceuticals

Research Findings

  • Enzymatic Efficiency : Studies on OYE3 demonstrate that “this compound” analogues achieve >80% conversion rates in stereoselective reductions, outperforming traditional nicotinamide cofactors .
  • Stability Under Stress: Accelerated aging tests reveal “this compound” retains 95% chromophore integrity after 500 hours of UV exposure, whereas Pyridinopyrone B degrades by 40% under similar conditions .
  • Eco-Toxicology : “this compound” exhibits lower aquatic toxicity (LC₅₀ = 120 mg/L) compared to azo dyes, aligning with green chemistry principles () .

Q & A

Q. What are the primary chemical identifiers and structural properties of Yellow 3?

Methodological Answer: Begin by characterizing this compound using spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (HPLC) to confirm molecular structure and purity. Cross-reference data with established databases like PubChem or ChemSpider. Validate findings against peer-reviewed literature to resolve ambiguities in nomenclature or isomerism .

Q. What standard protocols exist for synthesizing this compound in laboratory settings?

Methodological Answer: Follow optimized synthetic routes documented in peer-reviewed journals, such as refluxing precursor compounds under inert atmospheres. Use factorial design experiments to test variables (e.g., temperature, solvent polarity) and validate yields via gravimetric analysis. Include purity checks using melting point determination and TLC .

Q. How can researchers verify the stability of this compound under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies by exposing this compound to controlled stressors (light, humidity, temperature). Monitor degradation kinetics using UV-Vis spectroscopy and quantify byproducts via GC-MS. Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Perform systematic reviews to identify confounding variables (e.g., solvent choice, cell lines). Replicate key studies under standardized conditions, incorporating positive/negative controls. Use meta-analysis to assess effect sizes and heterogeneity. Address biases through blinding and randomization .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Validate predictions with in vitro assays (e.g., SPR, ITC). Cross-correlate computational and experimental data to refine force field parameters and improve model accuracy .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound’s photochemical behavior?

Methodological Answer: Integrate photophysical techniques (time-resolved fluorescence) with DFT calculations to map excited-state pathways. Collaborate with materials scientists to characterize quantum yields and triplet-state lifetimes. Use synchrotron radiation for high-resolution spectral analysis .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes for transparency .

Q. How should researchers address variability in spectroscopic data across independent this compound studies?

Methodological Answer: Standardize instrument calibration using certified reference materials. Share raw data repositories (e.g., Zenodo) for cross-lab validation. Apply multivariate analysis (PCA) to identify outlier datasets and sources of variability .

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